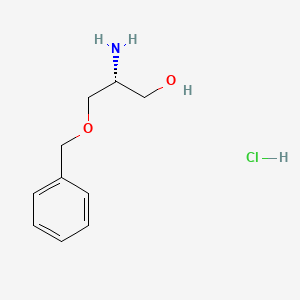

(R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride

Descripción

(R)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride (CAS: 58577-95-0) is a chiral amine derivative with the molecular formula C₁₀H₁₆ClNO₂ and a molecular weight of 217.69 g/mol . It is structurally characterized by:

- A benzyloxy group protecting the hydroxyl moiety at the C3 position.

- A primary amino group at the C2 position.

- (R)-stereochemistry, critical for asymmetric synthesis and pharmacological applications .

This compound serves as a key intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological and psychiatric disorders . Its hydrochloride salt form enhances solubility and stability, making it suitable for laboratory and industrial applications .

Propiedades

IUPAC Name |

(2R)-2-amino-3-phenylmethoxypropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c11-10(6-12)8-13-7-9-4-2-1-3-5-9;/h1-5,10,12H,6-8,11H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWHQBTUHVIRJJ-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592160 | |

| Record name | (2R)-2-Amino-3-(benzyloxy)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58577-95-0 | |

| Record name | (2R)-2-Amino-3-(benzyloxy)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58577-95-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-3-(benzyloxy)propan-1-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as ®-2-amino-3-(benzyloxy)propan-1-ol.

Reaction Conditions: The reaction conditions often involve the use of solvents like 1,2-dichloroethane and catalysts such as tetraethylammonium bromide.

Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for ®-2-amino-3-(benzyloxy)propan-1-ol hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

®-2-amino-3-(benzyloxy)propan-1-ol hydrochloride undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, diethyl ether, dichloromethane.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

®-2-amino-3-(benzyloxy)propan-1-ol hydrochloride has a wide range of scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of ®-2-amino-3-(benzyloxy)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes . The presence of functional groups allows it to participate in hydrogen bonding and other interactions, affecting its biological activity.

Comparación Con Compuestos Similares

Stereochemical Variants

Substituent Variations

| Compound Name | Structural Difference | Key Features | Source |

|---|---|---|---|

| 2-Amino-3-(4-fluorophenyl)propan-1-ol hydrochloride | Fluorine substituent instead of benzyloxy | Enhanced lipophilicity and stability due to fluorine’s electronegativity; used in CNS drug synthesis. | |

| 2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride | Chlorine substituent | Lower antiproliferative activity compared to fluorinated analogs; reduced enzyme modulation. | |

| (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride | Phenyl group instead of benzyloxy | Simplified structure with retained chirality; used in enantioselective synthesis. |

Functional Group Modifications

| Compound Name | Structural Difference | Key Features | Source |

|---|---|---|---|

| (2R,3R)-2-Amino-3-(methoxy)butan-1-ol hydrochloride | Methoxy group replaces benzyloxy | Reduced steric bulk improves solubility but decreases stability in acidic conditions. | |

| 2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol | Bromine and methoxy substituents | Exhibits estrogenic effects due to halogen and methoxy interactions with receptors. |

Key Research Findings

Physicochemical Properties

Actividad Biológica

(R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride is a chiral compound with significant potential in medicinal chemistry. Its unique structure, characterized by an amino group, a benzyloxy substituent, and a hydroxyl group, contributes to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications.

- Molecular Formula : C10H16ClNO2

- Molar Mass : Approximately 217.693 g/mol

- Structure : The compound features a chiral center that influences its biological interactions and pharmacological effects.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its derivatives have shown effectiveness in inhibiting the growth of certain pathogens, making it a candidate for further development as an antibacterial agent.

2. Neuroprotective Effects

Studies suggest that this compound may possess neuroprotective properties. It has been implicated in mechanisms that protect neuronal cells from damage, potentially offering therapeutic benefits in neurodegenerative diseases.

3. Enzyme Interaction

The compound's structure allows it to act as both a substrate and an inhibitor in biochemical assays. It can interact with specific enzymes, influencing their activity and potentially modulating various metabolic pathways . This characteristic makes it valuable for research into enzyme mechanisms and protein interactions.

Synthesis Methods

The synthesis of this compound can be achieved through several chemical routes. Common methods include:

- Chiral Synthesis : Utilizing chiral starting materials to ensure the production of the desired enantiomer.

- Substitution Reactions : Employing nucleophilic substitution reactions to introduce the benzyloxy group onto the propanol backbone.

- Hydrochloride Formation : Converting the base form into its hydrochloride salt to enhance solubility and stability.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against common bacterial strains such as E. coli and Staphylococcus aureus. Results indicated that certain concentrations significantly inhibited bacterial growth, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Neuroprotection in Cell Models

In vitro studies using neuronal cell lines demonstrated that this compound could reduce oxidative stress-induced cell death. This effect was attributed to its ability to modulate antioxidant pathways, highlighting its therapeutic potential in conditions like Alzheimer's disease.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chiral center; benzyloxy group | Antimicrobial, neuroprotective |

| (S)-3-amino-2-(benzyloxymethyl)propan-1-ol | Different stereochemistry | Similar enzyme interaction potential |

| 3-Amino-3-(thiophen-3-yl)propan-1-ol | Contains thiophene ring | Distinct electronic properties affecting activity |

The comparison illustrates how variations in structure can influence biological activity, emphasizing the importance of chirality in drug design.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves protecting the amino group to prevent undesired side reactions, followed by benzyloxy group introduction via nucleophilic substitution or coupling. For example, a modified procedure from benzyloxy-substituted amino acid synthesis () includes:

- Step A : Protection of the amino group (e.g., acetylation).

- Step B : Benzyloxy group installation using benzyl bromide or similar reagents under basic conditions.

- Step C : Deprotection and isolation of the enantiomer via chiral resolution (e.g., diastereomeric salt formation or chiral chromatography).

- Purity (≥95%) can be confirmed via HPLC or NMR, as noted in impurity profiling for analogous compounds .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use EN 374-certified gloves, protective eyewear, and lab coats to avoid skin/eye contact ().

- Ventilation : Ensure fume hoods or local exhaust ventilation to mitigate inhalation risks ().

- Storage : Store at 2–8°C in airtight containers to prevent degradation ( ).

- Spill Management : Absorb spills with inert material and dispose as hazardous waste to prevent environmental contamination ().

Q. How is the hydrochloride form advantageous for biological studies?

- Methodological Answer : The hydrochloride salt improves aqueous solubility, facilitating use in in vitro assays (e.g., receptor binding or cell culture). This is critical for dose-response studies, as seen in analogs like 1-(isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride ().

Advanced Research Questions

Q. What analytical techniques are recommended for assessing enantiomeric purity and structural integrity?

- Methodological Answer :

- Chiral HPLC : Utilize chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers (referenced in impurity profiling of related compounds, ).

- NMR Spectroscopy : H and C NMR can confirm stereochemistry by comparing coupling constants and chemical shifts with known standards ().

- Mass Spectrometry (MS) : High-resolution MS validates molecular formula and detects trace impurities ( ).

Q. How can researchers optimize the introduction of the benzyloxy group during synthesis?

- Methodological Answer :

- Reagent Selection : Use benzyl bromide with a base (e.g., KCO) in polar aprotic solvents (e.g., DMF) to enhance nucleophilicity ().

- Temperature Control : Moderate heating (40–60°C) balances reaction rate and side-product minimization ().

- Monitoring : Track reaction progress via TLC or inline IR spectroscopy to terminate at optimal conversion .

Q. What strategies address low yields in the final deprotection step?

- Methodological Answer :

- Acid Sensitivity : Use mild acidic conditions (e.g., HCl in dioxane) to cleave protecting groups without degrading the benzyloxy moiety ().

- Alternative Protecting Groups : Replace traditional acetyl groups with Boc (tert-butoxycarbonyl), which can be removed under milder conditions ().

Q. How does the stereochemistry (R-configuration) influence biological activity in target systems?

- Methodological Answer : The R-enantiomer may exhibit distinct receptor binding kinetics compared to the S-form. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.